A Technical Guide to the Spectroscopic Characterization of 2-chloro-5-(methylsulfamoyl)benzoic acid
A Technical Guide to the Spectroscopic Characterization of 2-chloro-5-(methylsulfamoyl)benzoic acid
Introduction
2-chloro-5-(methylsulfamoyl)benzoic acid is a key chemical intermediate, structurally related to the potent loop diuretic, furosemide. Its synthesis and purification require robust analytical methodologies to confirm its identity, purity, and structural integrity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for researchers and professionals in drug development and quality control. This document is structured to provide not only the spectral data but also the underlying scientific rationale for the expected results, thereby serving as a practical reference.
The molecular structure of 2-chloro-5-(methylsulfamoyl)benzoic acid, with the systematic numbering of the aromatic carbons, is presented below. This numbering will be used throughout this guide for the assignment of spectroscopic signals.
Caption: Molecular structure of 2-chloro-5-(methylsulfamoyl)benzoic acid with IUPAC numbering for ¹³C NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-chloro-5-(methylsulfamoyl)benzoic acid, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR data for the target compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the fact that the acidic proton is readily observable.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for improved signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The number of scans can range from 8 to 16 to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-chloro-5-(methylsulfamoyl)benzoic acid is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the methyl protons, and the carboxylic acid proton. The electron-withdrawing nature of the chloro, sulfamoyl, and carboxyl groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 13.0 - 14.0 | Singlet (broad) | 1H | N/A |
| Aromatic (H-6) | 8.2 - 8.4 | Doublet | 1H | J ≈ 2.0-2.5 Hz (meta) |
| Aromatic (H-4) | 7.9 - 8.1 | Doublet of Doublets | 1H | J ≈ 8.5-9.0 Hz (ortho), J ≈ 2.0-2.5 Hz (meta) |
| Aromatic (H-3) | 7.6 - 7.8 | Doublet | 1H | J ≈ 8.5-9.0 Hz (ortho) |
| Sulfonamide (-NH-) | 7.3 - 7.6 | Quartet (or broad singlet) | 1H | J ≈ 5.0 Hz (coupling to -CH₃) |
| Methyl (-CH₃) | 2.6 - 2.8 | Doublet | 3H | J ≈ 5.0 Hz (coupling to -NH) |
Causality behind Predicted ¹H NMR Spectrum:
-
Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.
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Aromatic Protons: The substituents on the benzene ring dictate the chemical shifts and splitting patterns.
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the sulfamoyl group, leading to a downfield shift. It is split into a doublet by the meta-coupling with H-4.
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H-4: This proton is ortho to the sulfamoyl group and meta to the chloro and carboxyl groups. It will be a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-6.
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H-3: This proton is ortho to the chloro group and will be a doublet due to ortho-coupling with H-4.
-
-
Sulfonamide N-H Proton: The chemical shift can be variable and concentration-dependent. It may show coupling to the methyl protons, resulting in a quartet.
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Methyl Protons: These protons are adjacent to the nitrogen of the sulfonamide group and are expected to be a doublet due to coupling with the N-H proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each of the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7 (Carboxylic Acid, -COOH) | 165 - 170 |
| C5 (C-SO₂NHCH₃) | 142 - 145 |
| C2 (C-Cl) | 138 - 141 |
| C1 (C-COOH) | 133 - 136 |
| C6 (Aromatic C-H) | 131 - 134 |
| C4 (Aromatic C-H) | 128 - 131 |
| C3 (Aromatic C-H) | 125 - 128 |
| C8 (Methyl, -CH₃) | 29 - 32 |
Causality behind Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C7): The carbon of the carboxylic acid is highly deshielded and appears furthest downfield, which is characteristic for this functional group.[1][2]
-
Substituted Aromatic Carbons (C1, C2, C5): These carbons, directly attached to electronegative substituents (carboxyl, chloro, and sulfamoyl groups), are deshielded and appear at lower field than the protonated aromatic carbons.
-
Protonated Aromatic Carbons (C3, C4, C6): These carbons appear in the typical aromatic region (120-140 ppm). Their precise shifts are modulated by the electronic effects of the substituents around the ring.
-
Methyl Carbon (C8): The methyl carbon of the sulfamoyl group is in the aliphatic region and appears at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-5-(methylsulfamoyl)benzoic acid will be characterized by absorptions corresponding to the carboxylic acid, sulfonamide, and substituted aromatic ring moieties.
Experimental Protocol: IR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
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Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H stretch | Broad, Strong |
| ~3300 | Sulfonamide | N-H stretch | Medium |
| 3100 - 3000 | Aromatic Ring | C-H stretch | Medium to Weak |
| 2950 - 2850 | Methyl Group | C-H stretch | Weak |
| 1710 - 1680 | Carboxylic Acid | C=O stretch | Strong |
| 1600 - 1450 | Aromatic Ring | C=C stretch | Medium to Weak |
| ~1340 and ~1160 | Sulfonamide | S=O asymmetric & symmetric stretch | Strong |
| 1320 - 1210 | Carboxylic Acid | C-O stretch | Medium |
| 950 - 910 | Carboxylic Acid | O-H out-of-plane bend | Broad, Medium |
| 800 - 600 | Aromatic Ring / C-Cl | C-H out-of-plane bend / C-Cl stretch | Medium to Strong |
Interpretation of Key IR Bands:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 3300 to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4][5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1710 and 1680 cm⁻¹ confirms the presence of the carbonyl group. Conjugation with the aromatic ring typically lowers this frequency.[3][4]
-
S=O Stretches (Sulfonamide): Two strong absorptions are expected for the sulfonyl group, corresponding to the asymmetric and symmetric stretching vibrations.
-
N-H Stretch (Sulfonamide): A medium intensity peak around 3300 cm⁻¹ is characteristic of the N-H bond in the sulfonamide.
-
Aromatic C-H and C=C Stretches: These appear at their characteristic frequencies, confirming the presence of the benzene ring.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump after being dissolved in a suitable solvent like methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule. It can be run in either positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to determine the mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Tandem MS (MS/MS): To obtain structural information, perform a tandem mass spectrometry experiment. The molecular ion is mass-selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula of 2-chloro-5-(methylsulfamoyl)benzoic acid is C₈H₈ClNO₄S, with a monoisotopic mass of approximately 248.98 Da.
-
Molecular Ion: In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 249.99. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 247.98. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M peak.
Plausible Fragmentation Pathways (Positive Ion Mode):
A logical workflow for analyzing the fragmentation is essential.
Caption: Predicted fragmentation pathways for 2-chloro-5-(methylsulfamoyl)benzoic acid in positive ion ESI-MS.
-
Loss of Water (H₂O): A common fragmentation for carboxylic acids is the loss of water from the protonated molecule, leading to an acylium ion. This would result in a fragment at m/z 231.98.
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides is the extrusion of SO₂, often followed by rearrangement.[7] This would produce a fragment at m/z 186.03.
-
Cleavage of the Sulfonamide Group: Fragmentation can also occur at the C-S or S-N bonds, leading to various smaller fragments.
Conclusion
The comprehensive analysis of 2-chloro-5-(methylsulfamoyl)benzoic acid using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted spectroscopic data, grounded in established principles and comparison with related structures, offers a reliable reference for researchers. Each technique provides a unique piece of the structural puzzle, and together, they allow for an unambiguous identification of the compound. This guide serves as a foundational document for the analytical support required in the synthesis, development, and quality assessment involving this important chemical entity.
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